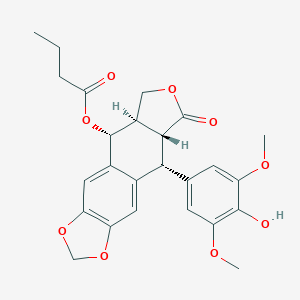
2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one, also known as β-lapachone, is a naturally occurring compound found in the bark of the lapacho tree. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
作用機序
β-lapachone exerts its therapeutic effects through various mechanisms of action. It has been shown to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which plays a critical role in cellular detoxification and antioxidant defense. Activation of NQO1 leads to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells. β-lapachone has also been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. Inhibition of topoisomerase I leads to the accumulation of DNA damage, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
β-lapachone has been shown to have various biochemical and physiological effects. It has been shown to increase the production of ROS, which can induce cell death in cancer cells. It has also been shown to reduce oxidative stress and inflammation in the brain, which can have neuroprotective effects. Additionally, β-lapachone has been shown to inhibit the growth of bacteria and viruses, by disrupting their cellular processes.
実験室実験の利点と制限
β-lapachone has several advantages for lab experiments. It is a readily available and inexpensive compound, which can be synthesized using various methods. It also has a well-established mechanism of action, which has been extensively studied. However, β-lapachone has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has low stability, which can lead to degradation and loss of activity over time.
将来の方向性
There are several future directions for the study of β-lapachone. One area of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the identification of new targets and mechanisms of action, to expand its therapeutic applications. Additionally, the use of β-lapachone in combination with other therapeutic agents, such as chemotherapy drugs, is an area of active research. Overall, the study of β-lapachone has the potential to lead to the development of novel therapies for various diseases.
合成法
β-lapachone can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of naphthoquinone with dimethylamine, followed by reduction with sodium borohydride. Microbial fermentation involves the use of bacteria, such as Streptomyces, to produce β-lapachone.
科学的研究の応用
β-lapachone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties, by inducing cell death in cancer cells and inhibiting tumor growth. It has also been studied for its potential neuroprotective effects, by reducing oxidative stress and inflammation in the brain. Additionally, β-lapachone has been shown to have antimicrobial properties, by inhibiting the growth of bacteria and viruses.
特性
CAS番号 |
149862-32-8 |
|---|---|
製品名 |
2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one |
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
5,6-dimethoxy-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)7-8-5-10(15-3)11(16-4)6-9(8)12(13)14/h5-6H,7H2,1-4H3 |
InChIキー |
WSCPCJGTGVAWHA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C |
正規SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
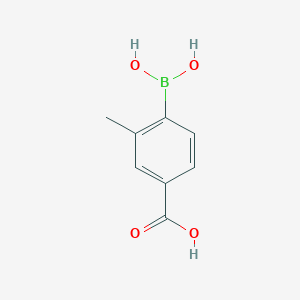
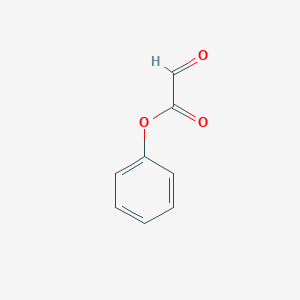
![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)

![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)
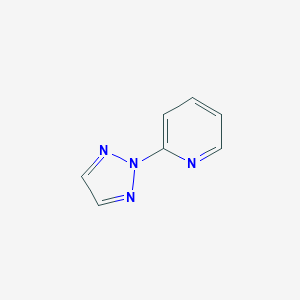
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
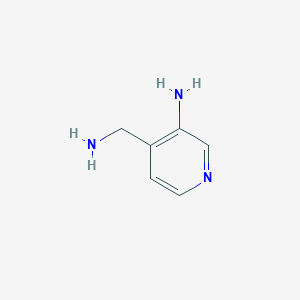
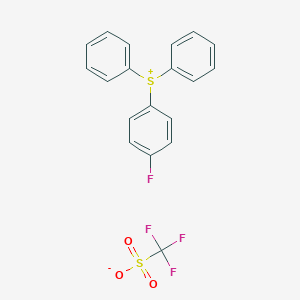
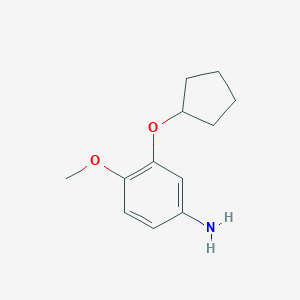
![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)

